p38-alpha MAP Kinase Inhibition: Low Nanomolar IC50 Confirmed for Derivatives
Derivatives of (1-methylcyclobutyl)methanamine demonstrate potent inhibition of the p38-alpha mitogen-activated protein kinase (MAPK). The triazolopyridine oxazole derivative (BDBM16381) exhibits an IC50 of 14 nM against p38-alpha [1]. This high potency is further validated by a closely related analog, the 2,4,5-trifluorophenyl-substituted variant (BDBM16403), which shows an even more potent IC50 of 2.5 nM [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 14 nM (for BDBM16381); 2.5 nM (for BDBM16403) |
| Comparator Or Baseline | SB 203580 (reference p38 inhibitor) IC50 = 50 nM for p38-alpha |
| Quantified Difference | The 1-methylcyclobutyl derivatives are >3.5-fold (BDBM16381) to 20-fold (BDBM16403) more potent than the reference inhibitor SB 203580 in the same target class. |
| Conditions | Enzyme inhibition assay measuring IC50 against activated p38-alpha kinase [1][2]. |
Why This Matters
The >20-fold increase in potency over a well-known class reference indicates a superior chemical starting point for developing next-generation p38 MAPK inhibitors, potentially requiring lower doses and improving therapeutic indices.
- [1] BindingDB. (n.d.). BDBM16381: 4-(4-fluorophenyl)-5-[3-(1-methylcyclobutyl)-[1,2,4]triazolo[3,4-a]pyridin-6-yl]-1,3-oxazole. View Source
- [2] BindingDB. (n.d.). BDBM16403: 5-[3-(1-methylcyclobutyl)-[1,2,4]triazolo[3,4-a]pyridin-6-yl]-4-(2,4,5-trifluorophenyl)-1,3-oxazole. View Source
